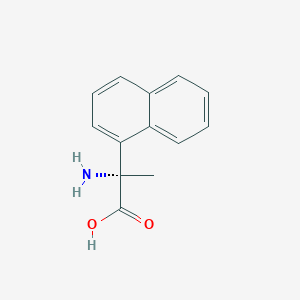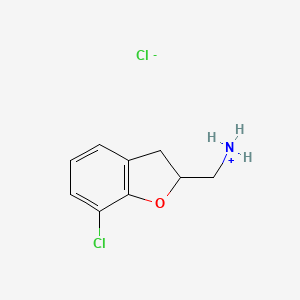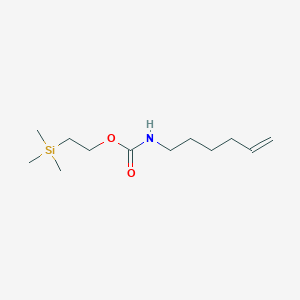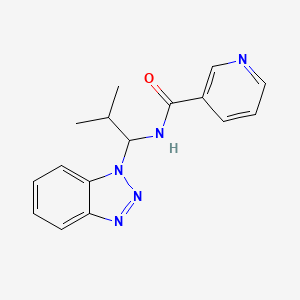
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole is a chemical compound with the molecular formula C13H9FN2O It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and salicylaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under basic conditions to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tubulin, leading to disruption of microtubule dynamics and cell cycle arrest
Pathways: The compound affects pathways involved in cell division and apoptosis, making it a potential anti-cancer agent.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: Another fluorinated compound with similar structural features but different biological activities
2-Hydroxy-5-fluorobenzaldehyde: Shares the hydroxy and fluoro substituents but differs in its aldehyde functional group.
Uniqueness
5-Fluoro-2-(2-hydroxyphenyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific biological activities not seen in simpler fluorinated phenols or acetophenones. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C13H9FN2O |
|---|---|
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
2-(6-fluoro-1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H9FN2O/c14-8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,16) |
Clave InChI |
LJYGBDFLJBIMGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)


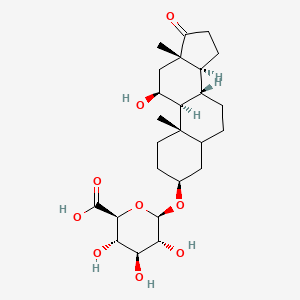
![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
